Cas no 1036396-64-1 (2-4-(trifluoromethyl)phenoxyacetaldehyde)

2-4-(trifluoromethyl)phenoxyacetaldehyde Chemical and Physical Properties
Names and Identifiers
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- (4-trifluoromethylphenoxy)acetaldehyde
- Acetaldehyde, 2-[4-(trifluoromethyl)phenoxy]-
- 2-4-(trifluoromethyl)phenoxyacetaldehyde
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- MDL: MFCD16165652
- Inchi: 1S/C9H7F3O2/c10-9(11,12)7-1-3-8(4-2-7)14-6-5-13/h1-5H,6H2
- InChI Key: FCCQWDXKKACIMZ-UHFFFAOYSA-N
- SMILES: C(=O)COC1=CC=C(C(F)(F)F)C=C1
2-4-(trifluoromethyl)phenoxyacetaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8545343-5g |
2-[4-(trifluoromethyl)phenoxy]acetaldehyde |
1036396-64-1 | 5g |
$1821.0 | 2023-09-02 | ||
Enamine | EN300-8545343-0.05g |
2-[4-(trifluoromethyl)phenoxy]acetaldehyde |
1036396-64-1 | 95% | 0.05g |
$528.0 | 2024-05-21 | |
Enamine | EN300-8545343-0.1g |
2-[4-(trifluoromethyl)phenoxy]acetaldehyde |
1036396-64-1 | 95% | 0.1g |
$553.0 | 2024-05-21 | |
Enamine | EN300-8545343-0.5g |
2-[4-(trifluoromethyl)phenoxy]acetaldehyde |
1036396-64-1 | 95% | 0.5g |
$603.0 | 2024-05-21 | |
Enamine | EN300-8545343-0.25g |
2-[4-(trifluoromethyl)phenoxy]acetaldehyde |
1036396-64-1 | 95% | 0.25g |
$579.0 | 2024-05-21 | |
Enamine | EN300-8545343-5.0g |
2-[4-(trifluoromethyl)phenoxy]acetaldehyde |
1036396-64-1 | 95% | 5.0g |
$1821.0 | 2024-05-21 | |
Enamine | EN300-8545343-10g |
2-[4-(trifluoromethyl)phenoxy]acetaldehyde |
1036396-64-1 | 10g |
$2701.0 | 2023-09-02 | ||
Enamine | EN300-8545343-10.0g |
2-[4-(trifluoromethyl)phenoxy]acetaldehyde |
1036396-64-1 | 95% | 10.0g |
$2701.0 | 2024-05-21 | |
Enamine | EN300-8545343-1.0g |
2-[4-(trifluoromethyl)phenoxy]acetaldehyde |
1036396-64-1 | 95% | 1.0g |
$628.0 | 2024-05-21 | |
Enamine | EN300-8545343-1g |
2-[4-(trifluoromethyl)phenoxy]acetaldehyde |
1036396-64-1 | 1g |
$628.0 | 2023-09-02 |
2-4-(trifluoromethyl)phenoxyacetaldehyde Related Literature
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
Additional information on 2-4-(trifluoromethyl)phenoxyacetaldehyde
Professional Introduction to Compound with CAS No. 1036396-64-1 and Product Name: 2-4-(trifluoromethyl)phenoxyacetaldehyde
The compound with the CAS number 1036396-64-1 and the product name 2-4-(trifluoromethyl)phenoxyacetaldehyde represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of a trifluoromethyl group and a phenoxyacetaldehyde moiety imparts distinct chemical properties that make it a valuable intermediate in synthetic organic chemistry and drug discovery.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds, owing to their enhanced metabolic stability, improved binding affinity, and increased bioavailability. The trifluoromethyl group, in particular, is renowned for its ability to modulate pharmacokinetic profiles, making it a preferred substituent in medicinal chemistry. The 2-4-(trifluoromethyl)phenoxyacetaldehyde molecule exemplifies this trend, as it integrates this group into a versatile pharmacophore that can be further functionalized to yield a wide array of bioactive molecules.
The phenoxyacetaldehyde core of this compound serves as an excellent scaffold for the synthesis of various pharmacologically relevant derivatives. Aldehydes are well-documented electrophiles that participate in diverse chemical reactions, including condensation reactions with amines to form Schiff bases, which are known for their antimicrobial and anti-inflammatory properties. Additionally, the phenoxy group introduces polar characteristics that can enhance solubility and cell membrane permeability, crucial factors for drug delivery systems.
Recent studies have highlighted the importance of 2-4-(trifluoromethyl)phenoxyacetaldehyde in the synthesis of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. Kinases are enzymes that play a central role in cellular signaling pathways, and their dysregulation is often associated with pathological conditions. By leveraging the reactivity of the aldehyde group and the electronic effects of the trifluoromethyl moiety, researchers have been able to design potent inhibitors with high selectivity and efficacy.
Moreover, the structural motif of 2-4-(trifluoromethyl)phenoxyacetaldehyde has been explored in the development of antiviral agents. The trifluoromethyl group’s ability to stabilize carbocations and transition states makes it an ideal candidate for enhancing reaction rates and yields in multi-step syntheses. This has led to the discovery of novel compounds with promising antiviral activities against various strains of viruses, including those responsible for chronic infections.
The compound’s potential extends beyond oncology and virology; it has also shown promise in neurodegenerative disease research. The phenoxyacetaldehyde scaffold can be modified to target specific neurotransmitter receptors or enzymes implicated in conditions such as Alzheimer’s disease and Parkinson’s disease. Preliminary findings suggest that derivatives of 2-4-(trifluoromethyl)phenoxyacetaldehyde exhibit neuroprotective effects by inhibiting oxidative stress and mitigating neuroinflammation.
In terms of synthetic methodologies, 2-4-(trifluoromethyl)phenoxyacetaldehyde serves as a versatile building block that can be accessed through multiple routes. One common approach involves the condensation of trifluoromethylanisole with glyoxal or its derivatives under acidic conditions. Alternatively, palladium-catalyzed cross-coupling reactions have been employed to introduce the phenoxyacetaldehyde moiety onto various aromatic precursors. These synthetic strategies highlight the compound’s adaptability and utility in different chemical contexts.
The pharmaceutical industry’s emphasis on green chemistry has also influenced the synthesis of 2-4-(trifluoromethyl)phenoxyacetaldehyde. Efforts have been made to develop more sustainable processes that minimize waste generation and reduce reliance on hazardous reagents. For instance, catalytic methods that employ recyclable ligands or photochemical activation have been explored to enhance reaction efficiency while adhering to environmental regulations.
Looking ahead, the future prospects for 2-4-(trifluoromethyl)phenoxyacetaldehyde are vast and multifaceted. Continued research into its pharmacological properties will likely uncover new therapeutic applications across multiple disease areas. Advances in computational chemistry and artificial intelligence are also expected to accelerate the discovery of novel derivatives by predicting their biological activities with greater precision.
In conclusion, 2-4-(trifluoromethyl)phenoxyacetaldehyde (CAS No. 1036396-64-1) represents a cornerstone in modern pharmaceutical research due to its unique structural attributes and broad applicability. Its integration into drug discovery pipelines has yielded promising results in oncology, virology, and neurodegenerative disease treatment. As synthetic methodologies evolve towards greener practices, this compound will continue to play a pivotal role in shaping the future of medicinal chemistry.
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